molecular formula C15H12O4 B7843911 (3-Formylphenyl) 2-methoxybenzoate

(3-Formylphenyl) 2-methoxybenzoate

Cat. No.: B7843911
M. Wt: 256.25 g/mol
InChI Key: LEVLTTDMCQFKEJ-UHFFFAOYSA-N
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Description

(3-Formylphenyl) 2-methoxybenzoate is a chemical building block of interest in medicinal chemistry and organic synthesis. Its structure incorporates both a benzoate ester and a benzaldehyde group, making it a versatile intermediate for constructing more complex molecules. The formyl (aldehyde) group is a key reactive site for further chemical transformations, including condensation reactions and the formation of carbon-carbon bonds . Similarly, the ester functional group can be modified under various conditions, offering additional avenues for structural diversification. Compounds with 2-methoxybenzoate (also known as methyl 2-methoxybenzoate) moieties are frequently explored in chemical synthesis . Researchers utilize such aldehyde-functionalized esters as key intermediates in the development of potential bioactive molecules. For instance, structural analogues featuring formylphenyl groups have been investigated for their role in creating inhibitors for neurological targets . This compound is intended for use in laboratory research as a synthetic intermediate. (3-Formylphenyl) 2-methoxybenzoate is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-formylphenyl) 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-14-8-3-2-7-13(14)15(17)19-12-6-4-5-11(9-12)10-16/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVLTTDMCQFKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The reaction proceeds under reflux in anhydrous dichloromethane (DCM) or toluene, achieving near-quantitative conversion.

Example procedure :

  • Dissolve 2-methoxybenzoic acid (10.0 g, 65.8 mmol) in DCM (100 mL).

  • Add oxalyl chloride (8.4 mL, 98.7 mmol) dropwise at 0°C.

  • Stir at room temperature for 4 hours, then evaporate under reduced pressure to yield 2-methoxybenzoyl chloride as a pale yellow liquid (94% yield).

Coupling with 3-Formylphenol

The acid chloride reacts with 3-formylphenol in the presence of a base such as triethylamine (TEA) or pyridine to scavenge HCl.

Optimized conditions :

  • Dissolve 3-formylphenol (7.2 g, 59.2 mmol) in dry DCM (50 mL).

  • Add TEA (8.3 mL, 59.2 mmol) and 2-methoxybenzoyl chloride (10.0 g, 53.7 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1) to obtain the product as a white solid (73% yield).

Key challenges :

  • The formyl group may undergo undesired side reactions (e.g., hydration or oxidation).

  • Silica gel purification is critical to remove unreacted phenol or acid chloride byproducts.

Mitsunobu Reaction Approach

The Mitsunobu reaction offers a mild alternative for esterification, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling between 2-methoxybenzoic acid and 3-formylphenol.

Procedure :

  • Dissolve 2-methoxybenzoic acid (5.0 g, 32.9 mmol), 3-formylphenol (4.0 g, 32.9 mmol), and PPh₃ (10.3 g, 39.5 mmol) in dry THF (100 mL).

  • Cool to 0°C and add DEAD (6.2 mL, 39.5 mmol) dropwise.

  • Stir at room temperature for 6 hours.

  • Concentrate under vacuum and purify via column chromatography (hexane/ethyl acetate = 3:1) to isolate the product (68% yield).

Advantages :

  • Avoids acid chloride formation, reducing handling risks.

  • Compatible with base-sensitive substrates.

Steglich Esterification Technique

Steglich esterification employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification.

Typical protocol :

  • Dissolve 2-methoxybenzoic acid (3.0 g, 19.7 mmol), 3-formylphenol (2.4 g, 19.7 mmol), and DMAP (0.24 g, 2.0 mmol) in DCM (50 mL).

  • Add DCC (4.5 g, 21.7 mmol) and stir at room temperature for 24 hours.

  • Filter off dicyclohexylurea precipitate and concentrate the filtrate.

  • Purify via flash chromatography (hexane/ethyl acetate = 5:1) to yield the ester (82% yield).

Considerations :

  • Excess DCC may lead to urea byproducts.

  • DMAP accelerates the reaction but must be used in catalytic amounts.

Enzymatic and Alternative Methods

Enzymatic esterification using Candida antarctica lipase B (CAL-B) has been explored for eco-friendly synthesis. However, yields remain suboptimal (35–50%) due to the enzyme’s sensitivity to the formyl group.

Alternative route :

  • Ullmann coupling between 3-formylphenyl boronate and 2-methoxybenzoyl chloride under Cu(I) catalysis, though this method is less common.

Comparative Analysis of Preparation Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Acid chloride7312High yield, scalableRequires acid chloride synthesis
Mitsunobu686Mild conditions, no acid chloridesCostly reagents
Steglich8224High functional group toleranceByproduct removal required
Enzymatic4548Eco-friendly, mildLow yield, enzyme cost

Challenges and Optimization Strategies

Protection of the Formyl Group

To prevent aldol side reactions, the formyl group can be protected as a dimethyl acetal during esterification:

  • Treat 3-formylphenol with trimethyl orthoformate and TsOH in methanol.

  • Perform esterification, then deprotect with aqueous HCl.

Solvent Optimization

Polar aprotic solvents like DMF or THF improve solubility but may necessitate higher temperatures. Non-polar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.

Catalyst Screening

Cu(I) systems (e.g., CuI/DMAP) enhance Ullmann coupling efficiency, while enzyme immobilization improves CAL-B reusability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in (3-Formylphenyl) 2-methoxybenzoate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 3-Formylphenyl 2-methoxybenzoic acid.

    Reduction: 3-Hydroxymethylphenyl 2-methoxybenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (3-Formylphenyl) 2-methoxybenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters. It can also serve as a model compound to investigate the behavior of esters in biological systems.

Industry: In the industrial sector, (3-Formylphenyl) 2-methoxybenzoate can be used in the manufacture of fragrances and flavoring agents. Its ester functionality makes it a valuable component in the formulation of various consumer products.

Mechanism of Action

The mechanism of action of (3-Formylphenyl) 2-methoxybenzoate primarily involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and carboxylic acid. The formyl group can also participate in various biochemical reactions, such as oxidation-reduction processes.

Molecular Targets and Pathways:

    Esterases: Enzymes that catalyze the hydrolysis of esters.

    Oxidative Pathways: Involving enzymes like aldehyde dehydrogenase for the oxidation of the formyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-Methoxybenzoate (M2MOB)
  • Structure : Methyl ester of 2-methoxybenzoic acid.
  • Key Differences : Lacks the 3-formylphenyl group, replacing it with a methyl ester.
  • Properties :
    • Lower reactivity due to the absence of an aldehyde group.
    • Used in studies on electrophilic aromatic substitution effects .
    • Melting point: ~79–82°C (similar esters in ).
Methyl 3-Formyl-2-Methoxybenzoate (CAS 186312-96-9)
  • Structure : Formyl group at the 3-position of the benzoate ring instead of the phenyl ester.
  • Key Differences : Positional isomerism alters electronic effects; the aldehyde is directly on the benzoate ring.
  • Higher polarity compared to (3-formylphenyl) 2-methoxybenzoate .

Steryl 2-Methoxybenzoates ()

  • Examples : 7-Oxostigmaster-3-yl 2-methoxybenzoate (3a, 3b), 7-Oxositoster-3-yl 2-methoxybenzoate (3c).
  • Structure : Bulky steroid-derived ester groups attached to 2-methoxybenzoate.
  • Key Differences: Significantly larger molecular weights (~535–561 g/mol vs. ~270 g/mol for the target compound). Lower solubility in polar solvents due to hydrophobic steroid moieties.

Metal 2-Methoxybenzoate Complexes ()

  • Examples : Mn(2-MeO-Bz)₂, Cu(2-MeO-Bz)₂·H₂O.
  • Structure : Ionic complexes where 2-methoxybenzoate acts as a bidentate ligand.
  • Key Differences :
    • Thermal decomposition occurs in defined steps (e.g., Cu compound decomposes at 110–349°C).
    • Crystalline structures with metal-oxygen coordination, contrasting with the covalent ester bonding in the target compound.
    • Higher thermal stability (decomposition >200°C) compared to organic esters .

Benzamidinium 2-Methoxybenzoate ()

  • Structure : Ionic salt with a benzamidinium cation and 2-methoxybenzoate anion.
  • Key Differences :
    • Ionic interactions dominate, leading to higher melting points and solubility in polar solvents.
    • Carboxylate group participates in hydrogen bonding (C=O stretching at ~1600 cm⁻¹ in IR) .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Melting Point (°C) Thermal Decomposition (°C) Notable Applications/Properties
(3-Formylphenyl) 2-Methoxybenzoate C₁₅H₁₂O₄ Aldehyde, Methoxy, Ester Not reported ~150–250 (estimated) Potential electrophilic reactivity
Methyl 2-Methoxybenzoate (M2MOB) C₉H₁₀O₃ Methoxy, Ester 79–82 N/A Model for substitution studies
7-Oxostigmaster-3-yl 2-Methoxybenzoate C₃₅H₅₁O₄ Steroid, Methoxy, Ester Not reported >300 Biological activity (e.g., cytotoxicity)
Cu(2-MeO-Bz)₂·H₂O C₁₆H₁₄CuO₇ Metal coordination, Methoxy >200 110–349 Thermal stability in materials
Benzamidinium 2-Methoxybenzoate C₁₅H₁₅NO₃ Ionic carboxylate, Methoxy Not reported >200 Crystal engineering via H-bonding

Key Research Findings

  • Reactivity : The aldehyde group in (3-formylphenyl) 2-methoxybenzoate enables nucleophilic additions (e.g., Schiff base formation), unlike methyl or steroid esters .
  • Thermal Behavior : Unlike metal complexes, organic esters decompose via ester cleavage rather than stepwise ligand loss .
  • Solubility : Ionic salts (e.g., benzamidinium 2-methoxybenzoate) exhibit higher water solubility than covalent esters .

Q & A

Basic Question

  • ¹H/¹³C NMR : Identify characteristic peaks: formyl proton (~10 ppm), aromatic methoxy group (~3.8 ppm), and ester carbonyl (~168 ppm) .
  • IR spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and formyl C=O (~1690 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peak matching the molecular formula (e.g., [M+H]+ for C₁₅H₁₂O₄ at 256.07 Da) .
  • HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

What role does the formyl group in (3-Formylphenyl) 2-methoxybenzoate play in its chemical reactivity and applications?

Advanced Question
The formyl group (-CHO) enables:

  • Nucleophilic addition reactions : Reacts with amines to form Schiff bases, useful in drug conjugation or polymer synthesis .
  • Electrophilic aromatic substitution : Directs further functionalization (e.g., nitration, sulfonation) at the meta position .
  • Coordination chemistry : Serves as a ligand precursor for metal-organic frameworks (MOFs) via aldehyde-metal interactions .
    Applications : Acts as a key intermediate in synthesizing bioactive molecules (e.g., antimicrobial agents) and functional materials .

How should contradictory data regarding the biological activity of (3-Formylphenyl) 2-methoxybenzoate be analyzed and resolved?

Advanced Question

  • Replicate studies : Verify results under identical conditions (solvent, concentration, assay type) .
  • Theoretical alignment : Cross-reference findings with established mechanisms (e.g., QSAR models for benzoate derivatives) .
  • Methodological audit : Check for biases in cell-line selection (e.g., HEK293 vs. HeLa) or assay sensitivity (e.g., MIC vs. IC₅₀) .
  • Meta-analysis : Pool data from multiple studies to identify trends or outliers .

What computational methods are recommended to predict the reactivity or interaction mechanisms of (3-Formylphenyl) 2-methoxybenzoate?

Advanced Question

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over time (50–100 ns trajectories) .
  • ADMET prediction : Use SwissADME or pkCSM to evaluate pharmacokinetic properties .

What methodological approaches are recommended to assess the environmental persistence and ecotoxicological effects of (3-Formylphenyl) 2-methoxybenzoate?

Advanced Question

  • Persistence studies : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) .
  • Bioaccumulation : Measure logP values experimentally (e.g., shake-flask method) or via computational tools (EPI Suite) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .
  • Soil mobility : Perform column leaching experiments to assess adsorption coefficients (Kd) .

How can a theoretical framework guide the investigation of (3-Formylphenyl) 2-methoxybenzoate’s potential in medicinal chemistry?

Advanced Question

  • Hypothesis-driven design : Align with theories like "lock-and-key" enzyme inhibition or pharmacophore models .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy) to correlate changes with bioactivity .
  • Mechanistic studies : Probe ROS generation or apoptosis pathways in cancer cell lines to validate proposed modes of action .
  • Comparative analysis : Benchmark against FDA-approved benzoate derivatives (e.g., flufenamic acid) for efficacy and toxicity .

In designing experiments to explore biological activity, how should methodologies align with pharmacological theories?

Advanced Question

  • Target selection : Prioritize enzymes (e.g., COX-2, HDACs) with known sensitivity to aromatic esters .
  • Dose-response curves : Use Hill slope models to quantify potency (EC₅₀) and efficacy (Emax) .
  • In vivo validation : Translate in vitro results to rodent models, ensuring compliance with ARRIVE guidelines .
  • Negative controls : Include parent compounds (e.g., 2-methoxybenzoic acid) to isolate the formyl group’s contribution .

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